molecular formula C14H20O4 B13862183 3,5-dimethoxy-4-(pentyloxy)Benzaldehyde

3,5-dimethoxy-4-(pentyloxy)Benzaldehyde

Cat. No.: B13862183
M. Wt: 252.31 g/mol
InChI Key: RETVFMBRHIGZRY-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-4-(pentyloxy)Benzaldehyde is an organic compound with the molecular formula C12H16O4. It is a derivative of benzaldehyde, where the benzene ring is substituted with two methoxy groups at the 3 and 5 positions and a pentyloxy group at the 4 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-4-(pentyloxy)Benzaldehyde typically involves the alkylation of 3,5-dimethoxybenzaldehyde with a suitable pentyloxy reagent. One common method is the Williamson ether synthesis, where 3,5-dimethoxybenzaldehyde is reacted with 1-bromopentane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-4-(pentyloxy)Benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and pentyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 3,5-Dimethoxy-4-(pentyloxy)benzoic acid.

    Reduction: 3,5-Dimethoxy-4-(pentyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethoxy-4-(pentyloxy)Benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-4-(pentyloxy)Benzaldehyde depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biochemical effects. The methoxy and pentyloxy groups can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its distribution and activity within the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethoxy-4-(pentyloxy)Benzaldehyde is unique due to the presence of the pentyloxy group, which enhances its lipophilicity and may confer distinct chemical and biological properties. This structural feature can influence its reactivity in synthetic applications and its behavior in biological systems, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

3,5-dimethoxy-4-pentoxybenzaldehyde

InChI

InChI=1S/C14H20O4/c1-4-5-6-7-18-14-12(16-2)8-11(10-15)9-13(14)17-3/h8-10H,4-7H2,1-3H3

InChI Key

RETVFMBRHIGZRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1OC)C=O)OC

Origin of Product

United States

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